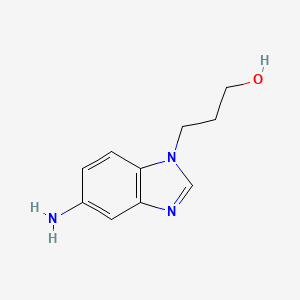

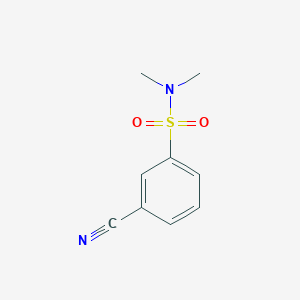

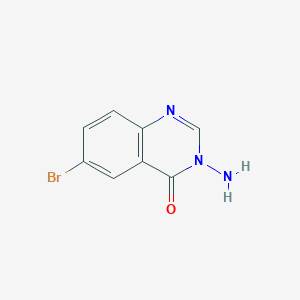

3-(5-Amino-1H-benzimidazol-1-YL)-1-propanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "3-(5-Amino-1H-benzimidazol-1-yl)-1-propanol" is a derivative of benzimidazole, which is a heterocyclic aromatic organic compound. This class of compounds is known for its significance in medicinal chemistry due to its biological and pharmacological properties. The presence of the amino group on the benzimidazole moiety can potentially enhance the interaction with biological targets, making it a valuable scaffold for drug development.

Synthesis Analysis

The synthesis of benzimidazole derivatives can be achieved through various methods. One approach involves the intramolecular cyclization of 3-{[(Z)-2-amino-1,2-dicyano-vinyl]amino}methyleneaminobenzoic acids in the presence of a base, leading to the formation of 3-(5-amino-4-cyano-1H-imidazol-1-yl)-4-substituted benzoic acids . Another method includes the reaction of 3-amino-3-(o-aminoanilino)-2-cyano-2-propenal phenylhydrazone with orthoesters, which yields 2-substituted benzimidazole derivatives upon heating in 1-butanol . These synthetic routes highlight the regioselective and facile nature of benzimidazole derivative synthesis.

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives can be complex and diverse. For instance, the structure of a rearrangement product, 1-methyl-3-(5-amino-1-benzylimidazol-4-yl)-1,2,4-triazole, has been elucidated through crystallography, revealing a planar, conjugated, and aromatic imidazol-4-yl-triazole system . The presence of hydrogen bonding and π-π stacking interactions contributes to the stability of the crystal structure. These structural features are crucial for understanding the molecular interactions and properties of benzimidazole derivatives.

Chemical Reactions Analysis

Benzimidazole derivatives can undergo various chemical reactions. The degradation of 3-amino-3-(2-substituted benzimidazol-1-yl)-2-(2-phenyl-1,1-diazanediylmethyl)-2-propenenitrile in the presence of a hydroxyl group leads to the cleavage of the CN bond, resulting in the formation of 2-substituted benzimidazole and 5-amino-4-cyano-1-phenylpyrazole . This reaction demonstrates the susceptibility of certain bonds within the benzimidazole structure to nucleophilic attack and the potential for generating diverse products through selective bond fission.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives are influenced by their molecular structure. The presence of amino groups and other substituents can affect the compound's solubility, stability, and reactivity. For example, the introduction of a benzimidazole moiety into 3-amino-1-(5-indanyloxy)-2-propanol derivatives has been shown to confer potent neuroprotective activity and high binding affinity for neurotoxin receptor site 2 of the Na+ channels, indicating the importance of the benzimidazole structure in modulating biological activity . These properties are essential for the development of benzimidazole-based therapeutics.

Applications De Recherche Scientifique

Neuroprotective Activity : The derivative 3-amino-1-(5-indanyloxy)-2-propanol with a benzimidazole moiety demonstrated potent neuroprotective activity in a rat transient middle cerebral artery occlusion model, indicating its potential for stroke treatment (Seki et al., 2012).

DNA Binding and Cytotoxicity : New benzimidazole-containing compounds have been synthesized and shown to effectively bind DNA through an intercalative mode, suggesting potential applications in cancer therapy due to their substantial in vitro cytotoxic effects against various human cancer cell lines (Paul et al., 2015).

Antimicrobial Activity : Some benzimidazole derivatives, including those structurally related to 3-(5-Amino-1H-benzimidazol-1-YL)-1-propanol, have demonstrated significant antimicrobial activities, indicating their potential as antimicrobial agents (Padalkar et al., 2016).

Antitumor Properties : The compound girodazole, structurally similar to 3-(5-Amino-1H-benzimidazol-1-YL)-1-propanol, inhibits protein synthesis, particularly affecting the protein synthesis termination step, showcasing its potential as an antitumor compound (Colson et al., 1992).

Antihypertensive Activity : Related benzimidazole derivatives have shown potent antihypertensive effects, suggesting potential applications in the treatment of hypertension (Sharma et al., 2010).

Propriétés

IUPAC Name |

3-(5-aminobenzimidazol-1-yl)propan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O/c11-8-2-3-10-9(6-8)12-7-13(10)4-1-5-14/h2-3,6-7,14H,1,4-5,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTAHHOGABYQTFD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)N=CN2CCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80424705 |

Source

|

| Record name | 3-(5-AMINO-1H-BENZIMIDAZOL-1-YL)-1-PROPANOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80424705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

883544-22-7 |

Source

|

| Record name | 3-(5-AMINO-1H-BENZIMIDAZOL-1-YL)-1-PROPANOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80424705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-Bromobenzyl)oxy]-5-chlorobenzoic acid](/img/structure/B1277079.png)

![5-Bromo-2-[(2-chlorobenzyl)oxy]benzoic acid](/img/structure/B1277083.png)

![2-Amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile](/img/structure/B1277100.png)